molecular formula C17H28N4O3S B2868221 tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353978-27-4

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B2868221
CAS RN: 1353978-27-4
M. Wt: 368.5
InChI Key: LTRCBMSMNGAFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C18H30N4O3S and a molecular weight of 382.52 . It is used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of Histamine H4 Receptor Ligands

  • A series of 2-aminopyrimidines, including derivatives structurally related to tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, were synthesized as ligands for the histamine H4 receptor. These compounds showed potential as anti-inflammatory agents and for pain management, indicating the versatility of pyrimidine derivatives in drug development (Altenbach et al., 2008).

Activation of SK1 Channels

  • Derivatives related to the chemical structure under discussion have been shown to selectively activate the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This activity suggests potential applications in treating diseases related to ion channel dysfunction (Hougaard et al., 2009).

Cascade Reactions for Aminated Chromones Synthesis

  • Research involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones highlights its role in synthesizing 3-aminochromones. This work showcases the compound's utility in constructing diverse amino pyrimidines, broadening its applications in organic synthesis and medicinal chemistry (Wang et al., 2022).

Renin Inhibitors for Hypertension

  • Research into optimizing the pharmacokinetic profile of potent renin inhibitors for treating hypertension involved derivatives structurally akin to the discussed compound. These efforts led to the discovery of novel benzimidazole derivatives, showcasing the chemical's importance in developing cardiovascular drugs (Tokuhara et al., 2018).

properties

IUPAC Name

tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-6-23-14-11-13(19-15(20-14)25-5)21-9-7-12(8-10-21)18-16(22)24-17(2,3)4/h11-12H,6-10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRCBMSMNGAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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